Enzymatic Oxidation Selectivity: 2-Ethyl-2-methyl-1,3-propanediol vs. 2,2-Diethyl-1,3-propanediol
In microbial oxidation studies, 2-ethyl-2-methyl-1,3-propanediol (EMPD) demonstrated distinct stereoselectivity compared to the more sterically hindered 2,2-diethyl-1,3-propanediol (DEPD). Agromyces sp. E2 completely converted 40 mM EMPD to (S)-2-(hydroxymethyl)-2-methylbutanoic acid with 39% enantiomeric excess (ee) after 72 hours of whole-cell incubation [1]. In contrast, a previous study using Rhodococcus sp. 2N oxidized EMPD to the (R)-enantiomer with 65% ee, while DEPD oxidation yielded different product profiles due to increased steric hindrance [2].
| Evidence Dimension | Enantioselectivity of microbial oxidation |
|---|---|
| Target Compound Data | 39% ee (S) with Agromyces sp. E2; 65% ee (R) with Rhodococcus sp. 2N |
| Comparator Or Baseline | 2,2-Diethyl-1,3-propanediol (DEPD) - exhibited different selectivity; exact ee values not reported due to altered reaction pathway |
| Quantified Difference | EMPD produced chiral HMMBA with measurable ee; DEPD oxidation pathway differed qualitatively due to steric hindrance |
| Conditions | Whole-cell biocatalysis; 40 mM substrate; 72 h incubation; 0.2% (w/v) DEPD inducer for Agromyces sp. E2 |
Why This Matters
This differential stereoselectivity enables access to either (S)- or (R)-HMMBA chiral building blocks depending on microbial strain selection, a capability not shared by the diethyl analog.
- [1] Screening and characterization of microorganisms catalyzing (S)-selective oxidation of α,α-disubstituted propanediols. Bioresource Technology Reports, 2019. View Source
- [2] Kikukawa et al. Asymmetric oxidation of 1,3-propanediols to chiral hydroxyalkanoic acids by Rhodococcus sp. 2N. Bioscience, Biotechnology, and Biochemistry, 2018. View Source
